Cas no 2228675-43-0 (4-(6-fluoropyridin-3-yl)butanal)

4-(6-Fluoropyridin-3-yl)butanal is a fluorinated pyridine derivative with a reactive aldehyde functional group, making it a versatile intermediate in organic synthesis. Its structure combines the electron-withdrawing properties of the fluorine substituent with the reactivity of the butanal chain, enabling selective modifications for pharmaceutical and agrochemical applications. The compound is particularly useful in the synthesis of heterocyclic compounds and as a building block for bioactive molecules. Its stability under standard conditions and compatibility with common synthetic methodologies enhance its utility in research and industrial processes. The fluorine atom further contributes to improved metabolic stability in derived compounds, making it valuable in drug discovery.
4-(6-fluoropyridin-3-yl)butanal structure
2228675-43-0 structure
Product Name:4-(6-fluoropyridin-3-yl)butanal
CAS No:2228675-43-0
MF:C9H10FNO
MW:167.180205821991
CID:6330542
PubChem ID:165627054
Update Time:2025-06-08

4-(6-fluoropyridin-3-yl)butanal Chemical and Physical Properties

Names and Identifiers

    • 4-(6-fluoropyridin-3-yl)butanal
    • 2228675-43-0
    • EN300-1795119
    • Inchi: 1S/C9H10FNO/c10-9-5-4-8(7-11-9)3-1-2-6-12/h4-7H,1-3H2
    • InChI Key: QXENBIVFLHEQRJ-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C=N1)CCCC=O

Computed Properties

  • Exact Mass: 167.074642105g/mol
  • Monoisotopic Mass: 167.074642105g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 30Ų

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Additional information on 4-(6-fluoropyridin-3-yl)butanal

Comprehensive Analysis of 4-(6-fluoropyridin-3-yl)butanal (CAS No. 2228675-43-0): Properties, Applications, and Industry Trends

In the rapidly evolving field of organic chemistry and pharmaceutical intermediates, 4-(6-fluoropyridin-3-yl)butanal (CAS No. 2228675-43-0) has emerged as a compound of significant interest. This fluorinated pyridine derivative is widely recognized for its versatile applications in drug discovery, agrochemical synthesis, and material science. With the increasing demand for high-performance chemical building blocks, researchers and industry professionals are actively exploring its potential.

The molecular structure of 4-(6-fluoropyridin-3-yl)butanal features a fluoropyridine core linked to a butanal side chain, offering unique reactivity patterns. This combination enables its use in cross-coupling reactions, a topic frequently searched in AI-driven chemical synthesis platforms. Recent studies highlight its role in catalyzed transformations, aligning with the growing trend of green chemistry and sustainable synthesis methodologies.

One of the most searched questions in chemical databases revolves around the synthetic routes for 4-(6-fluoropyridin-3-yl)butanal. Industrial-scale production typically involves palladium-catalyzed reactions or microwave-assisted synthesis, both of which are hot topics in process optimization forums. The compound’s solubility in common organic solvents like DMF and THF further enhances its utility in high-throughput screening applications.

From a market perspective, the demand for fluorinated compounds like 4-(6-fluoropyridin-3-yl)butanal is driven by their prevalence in biologically active molecules. Pharmaceutical companies are particularly interested in its potential as a precursor for kinase inhibitors and antiviral agents, topics trending in medicinal chemistry research. Additionally, its stability under ambient conditions makes it a preferred choice for long-term storage.

Innovations in analytical techniques, such as LC-MS and NMR spectroscopy, have facilitated the precise characterization of 4-(6-fluoropyridin-3-yl)butanal. These advancements address another frequently searched query: "How to verify the purity of fluoropyridine derivatives?" The compound’s distinct spectral fingerprints enable accurate quality control, critical for GMP-compliant manufacturing.

Environmental and regulatory considerations are also pivotal. While 4-(6-fluoropyridin-3-yl)butanal is not classified as hazardous, its handling requires adherence to standard laboratory safety protocols. This aligns with global searches for eco-friendly chemical practices and waste reduction strategies in industrial chemistry.

Looking ahead, the integration of machine learning in chemical property prediction may unlock new applications for 4-(6-fluoropyridin-3-yl)butanal. As AI-assisted drug design gains traction, this compound’s structural flexibility positions it as a valuable asset in virtual screening libraries.

In conclusion, 4-(6-fluoropyridin-3-yl)butanal (CAS No. 2228675-43-0) exemplifies the intersection of cutting-edge research and industrial applicability. Its relevance in drug development, coupled with advancements in synthetic methodologies, ensures its continued prominence in scientific and commercial spheres.

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